molecular formula C4H8N2O B162453 Tetrahydro-2(1H)-pyrimidinone CAS No. 1852-17-1

Tetrahydro-2(1H)-pyrimidinone

Cat. No.: B162453
CAS No.: 1852-17-1
M. Wt: 100.12 g/mol
InChI Key: NQPJDJVGBDHCAD-UHFFFAOYSA-N
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Description

Tetrahydro-2(1H)-pyrimidinone, also known as dihydropyrimidinone, is a heterocyclic organic compound with a six-membered ring structure containing two nitrogen atoms. This compound is of significant interest due to its diverse biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

Tetrahydro-2(1H)-pyrimidinone is a synthetic compound that has been found to have significant biological activity. It has been found to have antiproliferative activity against various cancer cell lines, suggesting that it may target proteins or pathways involved in cell proliferation .

Mode of Action

This could involve binding to specific proteins or interfering with signaling pathways that regulate cell growth and division .

Result of Action

This compound has been found to exhibit moderate to excellent antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . This suggests that the compound’s action results in the inhibition of cell proliferation, which could potentially be utilized for the development of anticancer therapies.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other compounds, pH, temperature, and the specific characteristics of the biological environment in which the compound is acting

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydro-2(1H)-pyrimidinone can be synthesized through several methods. One common approach involves the Biginelli reaction, a three-component condensation reaction of an aldehyde, a β-keto ester, and urea under acidic conditions. This reaction typically proceeds in ethanol with a catalytic amount of acid, such as hydrochloric acid or p-toluenesulfonic acid, at reflux temperature.

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity.

Chemical Reactions Analysis

Types of Reactions: Tetrahydro-2(1H)-pyrimidinone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyrimidinone derivatives.

    Reduction: Reduction reactions can yield tetrahydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Pyrimidinone derivatives.

    Reduction: Tetrahydropyrimidine derivatives.

    Substitution: N-alkyl or N-acyl this compound derivatives.

Scientific Research Applications

Tetrahydro-2(1H)-pyrimidinone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs targeting neurological and cardiovascular diseases.

    Industry: It is employed in the production of agrochemicals and as a precursor for the synthesis of functional materials.

Comparison with Similar Compounds

    Pyrimidinone: A structurally similar compound with a fully unsaturated ring.

    Tetrahydropyrimidine: A reduced form with a similar ring structure but different hydrogenation state.

    Dihydropyrimidine: Another related compound with varying degrees of saturation.

Uniqueness: Tetrahydro-2(1H)-pyrimidinone is unique due to its specific ring structure and the presence of two nitrogen atoms, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its role as an intermediate in the synthesis of diverse bioactive compounds highlight its importance in both research and industrial applications.

Properties

IUPAC Name

1,3-diazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H8N2O/c7-4-5-2-1-3-6-4/h1-3H2,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPJDJVGBDHCAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9051820
Record name Tetrahydro-2-pyrimidinone
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Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1852-17-1
Record name Tetrahydro-2(1H)-pyrimidinone
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Record name Tetrahydro-2(1H)-pyrimidinone
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Record name 2(1H)-Pyrimidinone, tetrahydro-
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Record name Tetrahydro-2-pyrimidinone
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Record name Perhydropyrimidin-2-one
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Record name Tetrahydro-2(1H)-pyrimidinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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